

Application Note: Quantification of (+)-Dihydorobinetin in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Dihydorobinetin

Cat. No.: B15139074

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AN-HPLC-028

Introduction

(+)-Dihydorobinetin, a dihydroflavonol predominantly found in species such as *Robinia pseudoacacia* (black locust), has garnered significant interest due to its potential biological activities.^{[1][2][3]} Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise quantification of **(+)-Dihydorobinetin**. The method is demonstrated to be linear, sensitive, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines.^{[4][5]}

Experimental Protocol: Extraction

A robust extraction procedure is paramount for the accurate quantification of **(+)-Dihydorobinetin** from plant matrices. The following protocol is optimized for its recovery from *Robinia pseudoacacia* wood.^{[1][2]}

1.1. Materials and Reagents

- Plant Material: Dried and powdered heartwood of *Robinia pseudoacacia*.

- Extraction Solvent: Ethanol (HPLC grade) and Deionized Water.
- **(+)-Dihydrorobinetin** standard (purity $\geq 95\%$).
- Syringe filters (0.20 μm PTFE).

1.2. Extraction Procedure

- Sample Preparation: Weigh 13 g of dried, powdered plant material.
- Solvent Addition: Add 100 mL of a 50:50 (v/v) ethanol/water solution. This creates a wood powder/solvent mass ratio of 13%.[\[1\]](#)
- Maceration: Agitate the mixture at room temperature (25°C) for 4 hours.[\[1\]](#)
- Filtration: Filter the mixture through a nylon mesh to remove the solid plant material.
- Concentration (Optional): The extract can be concentrated using a rotary evaporator at a temperature below 40°C to obtain a dry crude extract.
- Final Sample Preparation: Re-dissolve a known amount of the dry extract or take an aliquot of the liquid extract and dilute it with the mobile phase to an appropriate concentration. Filter the final solution through a 0.20 μm PTFE syringe filter into an HPLC vial before injection.[\[6\]](#)

Experimental Protocol: HPLC-DAD Analysis

2.1. Instrumentation and Chromatographic Conditions

- System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).[\[6\]](#)
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Formic Acid in Methanol.[\[6\]](#)

- Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0	65	35
40	0	100
45	0	100
52	65	35

| 60 | 65 | 35 |

- Flow Rate: 1.0 mL/min.[6][7]
- Injection Volume: 10 µL.[6][8]
- Column Temperature: 25°C.
- Detection Wavelength: 280 nm for quantification. UV spectra were recorded from 200-400 nm to confirm peak identity and purity.[1][9]

2.2. Standard Solution Preparation

- Stock Solution: Accurately weigh and dissolve **(+)-Dihydrorobinetin** standard in methanol to prepare a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.[6]

Method Validation

The developed HPLC-DAD method was validated according to ICH guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[4][5][8]

3.1. Data Presentation

The quantitative data from the method validation are summarized in the tables below. These values are representative for flavonoid analysis and demonstrate the method's suitability for its intended purpose.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte	Linearity Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)	LOD (µg/mL)	LOQ (µg/mL)
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| **(+)-Dihydorobinetin** | 1 - 200 | $y = 45783x + 1254$ | > 0.999 | 0.015 | 0.050 |

The regression equation, LOD, and LOQ values are typical examples based on similar flavonoid analyses.[\[6\]](#)[\[7\]](#)

Table 2: Precision (Intra-day and Inter-day)

Concentration (µg/mL)	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)
10	< 2.0	< 2.0
50	< 1.5	< 1.5

| 100 | < 1.0 | < 1.0 |

Precision is expressed as the Relative Standard Deviation (RSD) for replicate injections.[\[6\]](#)[\[7\]](#)

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)	RSD (%)
20	19.6	98.0	< 2.0
80	80.8	101.0	< 1.5

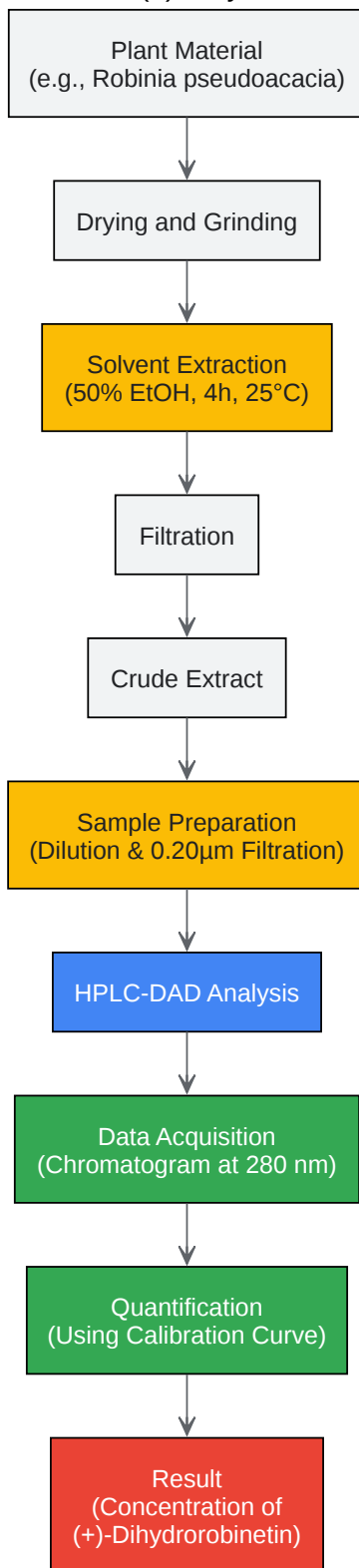
| 150 | 147.8 | 98.5 | < 1.5 |

Accuracy was determined by spiking a blank plant matrix extract with known concentrations of the standard.^[6]^[7]

Visualizations

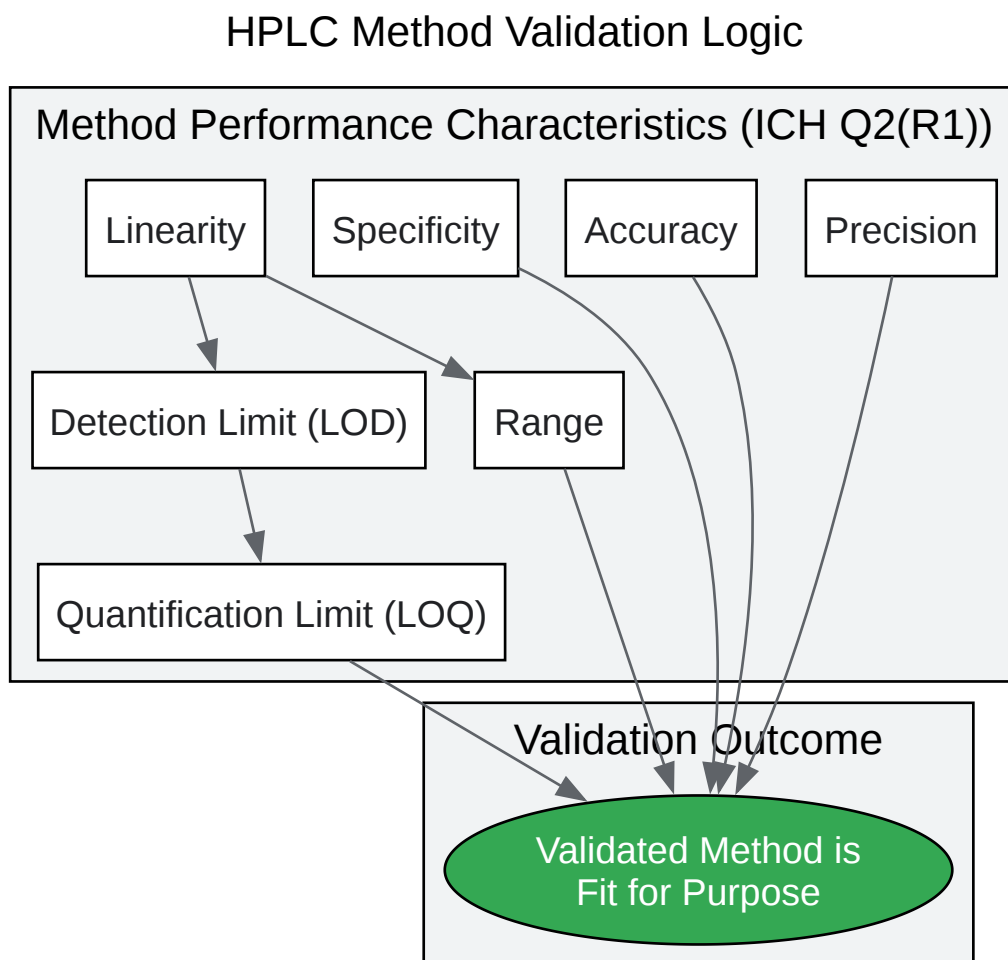
Diagram 1: Experimental Workflow

Experimental Workflow for (+)-Dihydorobinetin Quantification

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Caption: Workflow from plant material to final quantification.

Diagram 2: Method Validation Process



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Caption: Key parameters for analytical method validation.

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- To cite this document: BenchChem. [Application Note: Quantification of (+)-Dihydrorobinetin in Plant Extracts using HPLC-DAD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139074#hplc-dad-method-for-quantification-of-dihydrorobinetin-in-plant-extracts]

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